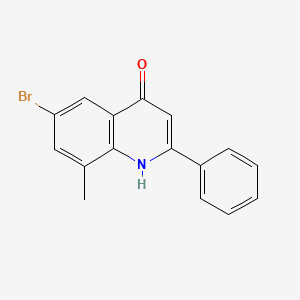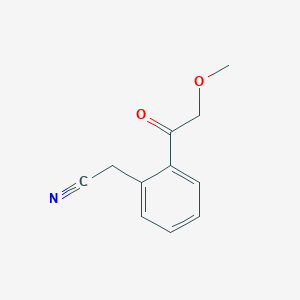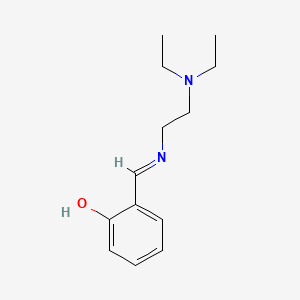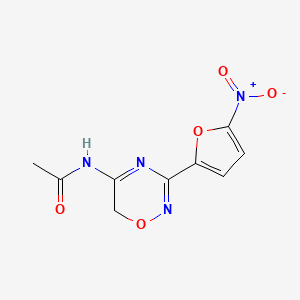
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is a chlorinated derivative of acetophenone, featuring a hydroxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone typically involves the chlorination of 4-hydroxyacetophenone. One common method is the reaction of 4-hydroxyacetophenone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) in polar solvents.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-oxophenyl)ethanone.
Reduction: Formation of 2,2-dichloro-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dichloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene
Uniqueness
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of two chlorine atoms on the ethanone moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
4974-60-1 |
|---|---|
Fórmula molecular |
C8H6Cl2O2 |
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H |
Clave InChI |
ICMNJORCMZYSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)


![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)

![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)







